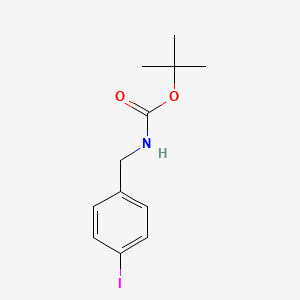

tert-Butyl 4-iodobenzylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-iodophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLBBLSVNGDBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674166 | |

| Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189132-01-2 | |

| Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-iodobenzylcarbamate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-iodobenzylcarbamate, a critical building block in modern organic and medicinal chemistry. The document delineates its physicochemical properties, provides detailed spectroscopic analysis for compound verification, and presents a robust, field-proven protocol for its synthesis and purification. The core of this guide focuses on the compound's reactivity and synthetic utility, particularly in palladium-catalyzed cross-coupling reactions, which are foundational to contemporary drug discovery and material science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Core Physicochemical and Spectroscopic Profile

Accurate identification and confirmation of starting material integrity are paramount for reproducible and successful synthetic outcomes. This compound is a stable, crystalline solid at ambient temperature, making it convenient to handle and store.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆INO₂ | [1] |

| Molecular Weight | 349.16 g/mol | [1] |

| CAS Number | 208838-34-4 | N/A |

| Appearance | White to off-white solid | [2] |

| Melting Point | 105 - 109 °C | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | [3] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

Spectroscopic Data Analysis: A Self-Validating System

Spectroscopic analysis is the cornerstone of chemical identity and purity assessment. The data presented here serves as a benchmark for researchers to validate their own samples.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule. In a typical deuterated chloroform (CDCl₃) solvent, the following characteristic peaks are observed:

-

A singlet at approximately 1.45 ppm, integrating to 9 protons, corresponding to the magnetically equivalent protons of the tert-butyl group. The significant shielding is characteristic of the tert-butyl moiety.

-

A doublet at approximately 4.25 ppm, integrating to 2 protons, which corresponds to the benzylic methylene (-CH₂-) protons. The coupling to the adjacent N-H proton results in the doublet splitting.

-

A broad singlet around 4.85 ppm, integrating to 1 proton, representing the carbamate N-H proton.

-

Two doublets in the aromatic region, typically around 7.05 ppm and 7.65 ppm, each integrating to 2 protons. These correspond to the ortho and meta protons on the iodinated phenyl ring, respectively, exhibiting a characteristic AA'BB' splitting pattern.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.

-

The tert-butyl carbons appear as two distinct signals: the quaternary carbon around 80 ppm and the three methyl carbons around 28 ppm.

-

The benzylic methylene carbon is observed around 45 ppm.

-

The aromatic carbons show four signals: two for the protonated carbons and two for the quaternary carbons (one bearing the iodine and one bearing the benzyl group). The carbon atom bonded to the iodine (C-I) is typically found furthest downfield in the aromatic region, around 95 ppm, due to the heavy atom effect.

-

The carbamate carbonyl carbon (C=O) gives a characteristic signal in the downfield region, typically around 155 ppm.[4]

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.

-

A strong, sharp absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate.

-

A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the Boc-protecting group.

-

C-H stretching vibrations from the aromatic and aliphatic portions of the molecule are observed just below and above 3000 cm⁻¹, respectively.[5][6]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 349. The spectrum will also show a characteristic fragment for the loss of the tert-butyl group (M-57), resulting in a prominent peak at m/z 292.[4]

Synthesis and Purification: A Protocol Grounded in Causality

The reliable synthesis of this compound is crucial for its application. The following protocol is a standard and efficient method starting from the commercially available 4-iodobenzylamine.

Experimental Protocol: Boc-Protection of 4-Iodobenzylamine

Objective: To install a tert-butoxycarbonyl (Boc) protecting group onto the primary amine of 4-iodobenzylamine.

Rationale: The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[7] Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting material and the Boc anhydride reagent. Triethylamine (TEA) is used as a mild, organic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Materials:

-

4-Iodobenzylamine hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 4-iodobenzylamine hydrochloride (1.0 eq) and anhydrous dichloromethane (approx. 0.1 M solution).

-

Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves, forming the free amine in situ.

-

Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction upon addition of Boc anhydride.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The product will have a higher Rf value than the starting amine.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a white solid and can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups: the Boc-protected amine and the aryl iodide.

The Aryl Iodide: A Gateway for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The carbon-iodine (C-I) bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions.[8] This high reactivity is due to the relatively weak C-I bond strength, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[8] This makes this compound an ideal electrophilic partner for a variety of coupling reactions.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one of the most widely used C-C bond-forming reactions in drug discovery.[9]

-

Sonogashira Coupling: Coupling with terminal alkynes to synthesize aryl alkynes, a common motif in pharmaceuticals and functional materials.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

C-S Coupling: Reaction with thiols or their surrogates to create aryl thioethers.[10]

The diagram below illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a cornerstone application for this reagent.

Sources

- 1. tert-Butyl 4-iodobenzyl(methyl)carbamate | C13H18INO2 | CID 69544731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. lehigh.edu [lehigh.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. tert-Butyl (4-iodobutyl)carbamate, 262278-40-0 | BroadPharm [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic Data of tert-Butyl 4-iodobenzylcarbamate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for tert-Butyl 4-iodobenzylcarbamate, a key intermediate in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the structural information encoded within its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Introduction: The Significance of this compound

This compound (CAS No. 189132-01-2) is a valuable bifunctional molecule.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the benzylamine moiety allows for controlled reactions at other sites of the molecule. The iodine atom on the aromatic ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This makes it a crucial building block for the synthesis of complex pharmaceutical agents and other functional organic materials.

An accurate and thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and unequivocal structure confirmation. This guide provides a detailed breakdown of the expected and observed spectroscopic data, rooted in the fundamental principles of each analytical technique.

Molecular Structure and Key Spectroscopic Features

The structure of this compound dictates its spectroscopic fingerprint. The key functional groups to consider are the Boc-protected amine, the para-substituted aromatic ring, and the benzylic methylene group.

Caption: Predicted key fragmentation pathways for this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. By understanding the correlation between the molecular structure and the resulting spectra, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols serve as a reliable starting point for acquiring high-quality data, ensuring the integrity and reproducibility of experimental results in the fields of chemical synthesis and drug discovery.

References

-

PubChem. This compound. Available at: [Link].

-

NIST. tert-Butyl carbamate. In NIST Chemistry WebBook. Available at: [Link].

Sources

The Strategic Application of tert-Butyl 4-Iodobenzylcarbamate in Modern Organic Synthesis: A Technical Guide

Abstract

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. tert-Butyl 4-iodobenzylcarbamate has emerged as a highly versatile and valuable reagent, prized for its unique combination of a readily functionalizable aryl iodide and a protected primary amine. This guide provides an in-depth technical overview of the synthesis, properties, and diverse applications of this compound as a cornerstone building block. We will explore its utility in pivotal cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Architectural Advantage of a Bifunctional Building Block

The design of novel therapeutic agents and functional materials often necessitates the assembly of molecular frameworks bearing both aromatic and nitrogen-containing moieties. This compound, with its dual-functionality, offers a streamlined approach to this synthetic challenge. The molecule incorporates two key features:

-

An Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, enabling facile carbon-carbon and carbon-heteroatom bond formation under mild conditions. This high reactivity allows for a broad substrate scope and tolerance of sensitive functional groups.

-

A Boc-Protected Benzylamine: The tert-butyloxycarbonyl (Boc) group provides a robust and reliable means of masking the primary amine.[1] Its stability to a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal protecting group for multi-step syntheses.[2][3][4]

This strategic combination allows for the sequential or orthogonal functionalization of the molecule, providing chemists with a powerful tool for molecular diversification.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

| Property | Value |

| Molecular Formula | C₁₂H₁₆INO₂ |

| Molecular Weight | 333.17 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 143322-57-0 |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is typically achieved through the Boc protection of 4-iodobenzylamine. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for this transformation.[5][6]

Experimental Protocol: Boc Protection of 4-Iodobenzylamine [7]

-

Reaction Setup: To a solution of 4-iodobenzylamine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).[7]

-

Base Addition: Add a base, such as triethylamine (1.2 equivalents) or a 1M aqueous solution of sodium hydroxide (1.2 equivalents), to the mixture.[7] The base serves to neutralize the acidic byproduct and drive the reaction to completion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound in high yield and purity.

Caption: Workflow for the synthesis of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient coupling under conditions that preserve the integrity of the Boc-protecting group.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, enabling the synthesis of biaryl structures prevalent in many pharmaceuticals.[8] this compound serves as an excellent electrophilic partner in these transformations.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid [8]

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents).

-

Solvent Addition and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or 2-MeTHF) and water.[9] Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the product into an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted styrenes and related structures.[10][11] this compound can be effectively coupled with a variety of electron-deficient and electron-rich olefins.

Experimental Protocol: Heck Coupling of this compound with an Alkene [10]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the alkene (1.2-1.5 equivalents), a palladium source such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%).

-

Solvent and Base Addition: Add an anhydrous polar aprotic solvent such as DMF or DMAc, followed by a suitable base, typically an amine base like triethylamine (2.0-3.0 equivalents).

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC.

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.[12][13][14] The reaction of this compound with terminal alkynes proceeds efficiently under standard Sonogashira conditions.

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne [12][15]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-4 mol%).

-

Solvent and Base Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base like triethylamine or diisopropylethylamine (2-3 equivalents).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equivalents) dropwise to the stirring mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Perform an aqueous work-up, including a wash with an ammonium chloride solution to remove copper salts. Extract the product, dry the organic layer, and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of C-N bonds, providing a general method for the coupling of amines with aryl halides.[16][17][18] This reaction allows for the introduction of a second nitrogen-containing moiety onto the aromatic ring of this compound.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Amine [16]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., a biaryl phosphine), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equivalents).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract the product, dry, and concentrate. Purify the crude product by column chromatography.

Deprotection of the Boc Group: Unveiling the Primary Amine

The final step in many synthetic sequences involving this compound is the deprotection of the Boc group to reveal the primary benzylamine. This is typically achieved under acidic conditions.[19]

Experimental Protocol: Acidic Deprotection of the Boc Group [19]

-

Reaction Setup: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM), ethyl acetate, or 1,4-dioxane.

-

Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in a suitable solvent (e.g., 4M HCl in dioxane).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

-

Work-up: Concentrate the reaction mixture in vacuo. If a salt of the amine is formed, it can often be precipitated and collected by filtration. Alternatively, the reaction can be neutralized with a base and the free amine extracted into an organic solvent.

Caption: General workflow for the deprotection of the Boc group.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its bifunctional nature, combining a highly reactive aryl iodide with a robustly protected primary amine, provides a versatile and efficient platform for the synthesis of a diverse array of complex organic molecules. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable building block in their pursuit of novel therapeutics and advanced materials.

References

-

Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubMed. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Indian Academy of Sciences. (2000). Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2015). Table 1 Results obtained in the Heck reaction of iodobenzene with butyl.... Retrieved from [Link]

-

ResearchGate. (2015). Can anyone suggest some literature for synthesis of 4-iodo-t-butyl benzoate either from 4-iodobenzoic acid or 4-iodobenzoyl chloride?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

- 1. One moment, please... [total-synthesis.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. tert-Butyl Ethers [organic-chemistry.org]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Heck Reaction [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Amine Protection / Deprotection [fishersci.co.uk]

tert-Butyl 4-iodobenzylcarbamate: A Strategic Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the efficiency and versatility of synthetic building blocks are paramount. tert-Butyl 4-iodobenzylcarbamate has emerged as a particularly valuable intermediate, distinguished by its bifunctional nature that enables orthogonal chemical transformations. This technical guide provides an in-depth analysis of its role in medicinal chemistry, detailing its synthesis, key reactions, and strategic applications. The molecule's structure incorporates a tert-butoxycarbonyl (Boc)-protected amine and an iodo-substituted aromatic ring. This unique combination allows for the iodine to serve as a versatile handle for palladium-catalyzed cross-coupling reactions, while the Boc group provides a stable, yet readily cleavable, protecting group for the benzylamine. This dual functionality makes it an indispensable tool for constructing complex molecular architectures and for systematically exploring structure-activity relationships (SAR) in drug development programs.

Introduction: The Strategic Importance of Bifunctional Building Blocks

The design and synthesis of novel therapeutic agents rely heavily on the use of sophisticated molecular building blocks that allow for the controlled and predictable assembly of complex structures.[1] An ideal building block offers multiple reactive sites that can be addressed selectively, a concept known as orthogonality. This compound (CAS No: 189132-01-2) is a prime example of such a strategic molecule.[2]

Its utility is rooted in two key structural features:

-

The Aryl Iodide: The iodine atom on the phenyl ring is an excellent leaving group, making this position a prime site for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds.[3][4]

-

The Boc-Protected Amine: The benzylamine is protected by a tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in organic synthesis.[5] The Boc group is exceptionally stable under a wide range of reaction conditions, including those typically used for cross-coupling, but can be cleanly removed under mild acidic conditions to liberate the free amine for subsequent functionalization.[6][7]

This guide will explore how these features are leveraged by medicinal chemists to accelerate the drug discovery process.

Caption: Chemical structure of this compound.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically a straightforward procedure, making it a readily accessible starting material for research campaigns.[3]

General Synthesis Protocol

The most common method involves the protection of commercially available 4-iodobenzylamine with di-tert-butyl dicarbonate (Boc₂O).

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-iodobenzylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).[8]

-

Base Addition: Add a base, such as triethylamine (1.2 eq), to the mixture. The causality here is crucial: the base neutralizes the acidic proton of the carbamic acid intermediate that forms, driving the reaction to completion.

-

Reaction: Stir the reaction mixture at room temperature. The progress is typically monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (usually 4-12 hours).

-

Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the base and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purification is often achieved by recrystallization or flash column chromatography on silica gel to afford pure this compound.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 189132-01-2 | [2] |

| Molecular Formula | C₁₂H₁₆INO₂ | [9] |

| Molecular Weight | 333.16 g/mol | [9] |

| Appearance | Off-white to white solid | [10] |

| Melting Point | 105 - 109 °C | [10] |

| Storage | Room temperature, in a dry, sealed container | [2] |

The Cornerstone of Versatility: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound in medicinal chemistry lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions.[2] This allows for the modular construction of novel chemical entities from a common intermediate.

Suzuki-Miyaura Coupling

This reaction is used to form carbon-carbon bonds between the aryl iodide and a boronic acid or ester, and it is one of the most widely used methods for constructing biaryl or aryl-heteroaryl scaffolds.

Generic Protocol:

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C until TLC or LC-MS indicates completion.

-

Work-up & Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, and purify the product via column chromatography.

Caption: Suzuki-Miyaura coupling to form biaryl derivatives.

Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for forming a bond between the aryl iodide and a terminal alkyne, introducing a rigid and linear linker into the molecule.[11][12] This motif is prevalent in many bioactive compounds, including receptor agonists and anticancer agents.[12]

Generic Protocol:

-

Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.[11][12]

-

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating.

-

Work-up & Purification: Upon completion, filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.

Caption: Sonogashira coupling to introduce alkynyl moieties.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming carbon-nitrogen bonds, coupling the aryl iodide with a primary or secondary amine.[13][14] It has largely replaced harsher classical methods and is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[13][15]

Generic Protocol:

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).[16]

-

Reagents: Add this compound (1.0 eq), the desired amine (1.1-1.3 eq), and an anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane).

-

Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Work-up & Purification: After cooling, quench the reaction carefully, perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.

Caption: Buchwald-Hartwig amination for C-N bond formation.

The Role of the Boc-Protecting Group: A Gateway to Further Functionalization

The strategic choice of the Boc protecting group is central to the utility of this building block. Its stability allows the aryl iodide to be functionalized without interference from the benzylamine nitrogen. Once the desired core structure is assembled via cross-coupling, the amine can be unmasked to serve as a handle for further diversification.

Deprotection Protocol:

-

Setup: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acid Addition: Add a strong acid. Trifluoroacetic acid (TFA) (typically 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4M) are commonly used.[7]

-

Reaction: Stir the mixture at room temperature. The reaction is usually rapid (30 minutes to a few hours) and generates tert-butanol and isobutylene as volatile byproducts.

-

Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product is often an ammonium salt, which can be used directly or neutralized with a base to yield the free amine.

Caption: Orthogonal strategy: cross-coupling followed by Boc deprotection.

Application in Structure-Activity Relationship (SAR) Studies

A primary goal in lead optimization is to systematically probe the structure-activity relationship (SAR) of a chemical series to improve properties like potency, selectivity, and pharmacokinetics.[17] this compound is an ideal starting point for such studies. The aryl iodide acts as a versatile anchor point to which a wide array of chemical groups can be attached using the coupling reactions described in Section 3. This enables the rapid generation of a library of analogs where the "R" group is systematically varied, allowing researchers to understand its impact on biological activity.[18][19]

Caption: Workflow for SAR exploration using the title compound.

Case Study: Intermediate for Brensocatib

The utility of this building block is exemplified by its role as an intermediate in the synthesis of complex pharmaceutical agents. For instance, derivatives of this molecule, such as (S)-tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate, are key intermediates in the synthesis of Brensocatib, an investigational oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1).[20] This highlights how the iodo-aryl and protected amine functionalities are incorporated into advanced drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[21]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21] Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool place.[2] Room temperature storage is generally acceptable.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that embodies the principles of modern, efficient organic synthesis. Its bifunctional design, featuring an aryl iodide primed for versatile cross-coupling and a robust Boc-protected amine for subsequent elaboration, provides medicinal chemists with a reliable and powerful platform for drug discovery. By enabling the modular assembly of complex molecules and the systematic exploration of chemical space for SAR studies, this building block plays a pivotal role in accelerating the development of new therapeutic agents.

References

-

Benchchem. tert-Butyl 4-iodobenzyl(methyl)carbamate | 773128-23-7.

-

Smolecule. Buy tert-Butyl ethyl(4-iodobenzyl)carbamate.

-

MySkinRecipes. This compound.

-

Apicule. (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate (CAS No: 1159489-37-8).

-

Sigma-Aldrich. Safety Data Sheet for 2-[2-(Boc-amino)ethoxy]ethanol.

-

SAFETY DATA SHEET for TBPB.

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.

-

BroadPharm. tert-Butyl (4-iodobutyl)carbamate, 262278-40-0.

-

Safety Data Sheet for tert-Butyl 4-bromobenzylcarbamate.

-

Fisher Scientific. SAFETY DATA SHEET for tert-Butyl carbamate.

-

Sigma-Aldrich. SAFETY DATA SHEET for tert-Butyl peroxybenzoate.

-

Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

-

PubChem. tert-Butyl 4-iodobenzyl(methyl)carbamate.

-

Benchchem. 4-Iodobenzylamine: A Versatile Building Block for the Synthesis of Novel Heterocycles.

-

Benchchem. Application Notes and Protocols: Tert-Butyl 2-iodobenzyl(methyl)carbamate in API Synthesis.

-

BLD Pharm. 120363-13-5|tert-Butyl 4-iodobenzoate.

-

Wikipedia. Sonogashira coupling.

-

Wikipedia. Buchwald–Hartwig amination.

-

BroadPharm. Boc.

-

Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.

-

Benchchem. Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals.

-

ResearchGate. Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists.

-

ScienceDaily. Chemists synthesize an improved building block for medicines.

-

PubMed. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

-

Organic Chemistry Portal. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.

-

Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs.

-

PubMed. Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion.

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.

-

Benchchem. Application Notes and Protocols for Sonogashira Coupling Reactions Utilizing Tetrabutylammonium Iodide.

-

ResearchGate. Can anyone suggest some literature for synthesis of 4-iodo-t-butyl benzoate either from 4-iodobenzoic acid or 4-iodobenzoyl chloride?.

-

PubMed. The Buchwald-Hartwig Amination After 25 Years.

-

PubMed. Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists.

-

BOC Sciences Amino Acid. BOC-Amino Acids.

-

PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination.

-

PMC - NIH. On Exploring Structure Activity Relationships.

-

PubMed. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists.

-

PMC - NIH. β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives.

-

PubMed. A Novel Finding: 2,4-Di-tert-butylphenol from Streptomyces bacillaris ANS2 Effective Against Mycobacterium tuberculosis and Cancer Cell Lines.

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. tert-Butyl (4-iodobutyl)carbamate, 262278-40-0 | BroadPharm [broadpharm.com]

- 7. Boc | BroadPharm [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apicule.com [apicule.com]

- 21. aaronchem.com [aaronchem.com]

Understanding the reactivity of the carbon-iodine bond in tert-Butyl 4-iodobenzylcarbamate

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in tert-Butyl 4-iodobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C-I Bond

This compound is a bifunctional molecule of significant interest. The Boc-protecting group offers a stable yet readily cleavable handle for the amine functionality, preventing unwanted side reactions while providing solubility.[1] The star of the molecule, however, is the carbon-iodine bond. Aryl iodides are highly prized substrates in transition metal-catalyzed cross-coupling reactions for several reasons.[2] The C-I bond is the longest and weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making it the most susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0).[3] This high reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times compared to their bromide or chloride counterparts.[4]

The electron-donating nature of the carbamate group, once deprotonated, can also influence the electron density of the aromatic ring, which in turn can affect the kinetics of the catalytic cycle. The bulky tert-butyl group can play a role in the molecule's solubility and steric profile, which can be advantageous in certain synthetic contexts.[5]

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

The reactivity of the C-I bond in this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic chemistry, generally proceed through a common catalytic cycle.[6]

The Catalytic Cycle: A Three-Step Dance

-

Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the C-I bond of the aryl iodide. This is often the rate-determining step. The weakness of the C-I bond facilitates this process, leading to a square planar Pd(II) complex.[7] The mechanism of this step can be either a concerted, three-centered insertion or a more polar nucleophilic displacement, depending on the ligands and substrate.[8][9]

-

Transmetalation: The second step involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium center, displacing the iodide.[6]

-

Reductive Elimination: In the final step, the two organic moieties on the palladium complex couple and are expelled, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Applications and Experimental Protocols

The following sections detail the application of this compound in three major classes of palladium-catalyzed cross-coupling reactions, complete with representative experimental protocols.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures, which are prevalent in pharmaceuticals.[10] The reaction couples an organoboron reagent with an organohalide.[11]

Causality in Experimental Design:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. For more challenging substrates, catalysts with more electron-rich and bulky phosphine ligands like Pd(dppf)Cl₂ can be employed to enhance the rate of oxidative addition and reductive elimination.[12][13]

-

Base: A base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex.[14] The choice of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction outcome.

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.[15]

Representative Protocol: Synthesis of tert-Butyl (4'-methyl-[1,1'-biphenyl]-4-yl)methylcarbamate

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction Execution: Heat the mixture to 90 °C under an inert atmosphere (argon or nitrogen) for 12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |

Sonogashira Coupling: Constructing Arylalkynes

The Sonogashira coupling reaction is a powerful tool for the synthesis of arylalkynes by coupling a terminal alkyne with an aryl halide.[16] This reaction typically employs a dual catalytic system of palladium and copper(I).[17]

Causality in Experimental Design:

-

Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18][19]

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[19]

-

Copper-Free Variants: To avoid issues with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require more specialized ligands and conditions.[20]

Representative Protocol: Synthesis of tert-Butyl (4-(phenylethynyl)benzyl)carbamate

-

Reaction Setup: In a dry Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (10 mL).

-

Catalyst and Reagent Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%), copper(I) iodide (0.06 mmol, 6 mol%), and triethylamine (3.0 mmol).

-

Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise.

-

Reaction Execution: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography.

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in drug discovery.[21][22]

Causality in Experimental Design:

-

Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands (e.g., biaryl phosphines like XPhos or SPhos) are often required to promote the reductive elimination of the C-N bond, which can be a challenging step.[23]

-

Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used to deprotonate the amine nucleophile.[22]

-

Aryl Iodide Reactivity: While aryl iodides are generally reactive, the iodide anion generated can sometimes act as an inhibitor to the catalyst. In such cases, using aryl bromides or chlorides with a more active catalyst system might be advantageous.[24][25]

Representative Protocol: Synthesis of tert-Butyl (4-(phenylamino)benzyl)carbamate

-

Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable biaryl phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add this compound (1.0 mmol) and aniline (1.2 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL).

-

Reaction Execution: Seal the vial and heat the mixture to 100 °C for 16 hours.

-

Work-up and Purification: After cooling, dilute with ethyl acetate, filter through Celite, and concentrate. Purify the crude product via flash column chromatography.

Conclusion: A Versatile Synthon for Modern Chemistry

The carbon-iodine bond in this compound provides a highly reactive and versatile handle for a wide array of synthetic transformations. Its predictable reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, makes it an invaluable building block for medicinal chemists and materials scientists. A thorough understanding of the mechanistic principles and the rationale behind the choice of catalysts, ligands, bases, and solvents is paramount for the successful application of this reagent in the synthesis of complex molecular architectures.

References

-

PubChem. tert-Butyl 4-iodobenzyl(methyl)carbamate. National Center for Biotechnology Information. [Link]

-

Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249–19260. [Link]

-

Sinclair, M. J. G., & Chaplin, A. B. (2022). Heterolytic carbon–iodine bond cleavage by a palladium(I) metalloradical. Dalton Transactions, 51(30), 11295-11299. [Link]

-

Meyers, C., et al. (2004). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 69(18), 6010–6017. [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Loh, J. Y., & Novak, B. M. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1674–1677. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]

-

American Chemical Society. Direct Carbon-Carbon Bond Forming Reactions with Hypervalent Iodine Reagents. [Link]

-

ResearchGate. Sonogashira coupling reaction of different aryl iodides with terminal.... [Link]

-

ResearchGate. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

- Google Patents. Method for synthesizing 4-tert-butyl benzyl chloride.

-

Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]

-

Royal Society of Chemistry. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

-

University of Illinois Urbana-Champaign. Hypervalent Iodine in Carbon-Carbon Bond-Forming Reactions. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Lyons, D. M., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemical Reviews, 110(2), 1147–1169. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

PubMed. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

Organic Chemistry Portal. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. [Link]

-

Kania, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

-

Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

HAL open science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

-

ResearchGate. Can anyone suggest some literature for synthesis of 4-iodo-t-butyl benzoate either from 4-iodobenzoic acid or 4-iodobenzoyl chloride?. [Link]

-

Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(12), 15024–15037. [Link]

-

PubMed. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

LibreTexts. Oxidative Addition & Reductive Elimination. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

LibreTexts. Palladium catalyzed couplings. [Link]

-

Michigan State University. Alkyl Halide Reactivity. [Link]

-

Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

- Google Patents.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. youtube.com [youtube.com]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. oxidative addition and palladium coupling [employees.csbsju.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 25. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to Synthesizing Novel Heterocycles from tert-Butyl 4-iodobenzylcarbamate

Abstract

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the demand for efficient and modular routes to novel heterocyclic scaffolds is insatiable. tert-Butyl 4-iodobenzylcarbamate has emerged as a preeminent building block in this pursuit. Its structure is elegantly simple yet profoundly powerful, featuring a synthetically versatile aryl iodide handle, primed for a host of palladium-catalyzed cross-coupling reactions, and a Boc-protected amine that can be readily unmasked to participate in subsequent cyclization events. This guide provides an in-depth exploration of the strategic application of this precursor, moving beyond mere procedural lists to elucidate the underlying mechanistic principles and experimental rationale. We will detail field-proven, multi-step protocols for the synthesis of prominent heterocyclic cores, including isoquinolones and isoindolinones, supported by quantitative data, mechanistic diagrams, and comprehensive references to authoritative literature.

Strategic Importance of this compound

The utility of this compound stems from the orthogonal reactivity of its two key functional groups.

-

The Aryl Iodide (C-I Bond): The carbon-iodine bond is the weaker of the carbon-halogen bonds, making it highly susceptible to oxidative addition by a low-valent palladium(0) catalyst. This initiates a variety of catalytic cycles, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position.[1] This reactivity is the cornerstone of its role as a precursor, enabling the strategic introduction of diverse side chains which will ultimately become part of the new heterocyclic ring.

-

The Boc-Protected Amine (N-Boc Bond): The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to the often basic or nucleophilic conditions of many cross-coupling reactions. Its true value lies in its lability under acidic conditions (e.g., trifluoroacetic acid) or thermolysis, which cleanly liberates the primary benzylamine. This newly freed amine serves as an internal nucleophile, poised to attack an electrophilic center installed by the preceding cross-coupling reaction, thereby triggering the pivotal ring-closing step.

The logical relationship between these functionalities allows for a powerful and modular synthetic strategy, as depicted below.

Caption: General workflow for heterocycle synthesis.

Synthesis of Isoquinolones via Sonogashira Coupling and Cyclization

A prominent application of this precursor is the synthesis of the isoquinolone core, a scaffold present in numerous biologically active compounds. The strategy involves an initial Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization. The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, typically catalyzed by palladium and a copper(I) co-catalyst.[2]

Mechanistic Considerations

The overall transformation proceeds via a two-stage, one-pot sequence.

-

Sonogashira Coupling: The reaction begins with the oxidative addition of the aryl iodide to a Pd(0) species. Concurrently, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[3]

-

Intramolecular Cyclization: Upon successful coupling, the introduction of a strong acid cleaves the Boc protecting group, revealing the primary amine. This amine then acts as a nucleophile, attacking the internal alkyne in a 6-endo-dig cyclization, which is often promoted by the residual palladium catalyst or other activating agents, to form the isoquinolone ring after tautomerization.

Caption: Reaction pathway for isoquinolone synthesis.

Field-Proven Experimental Protocol: Synthesis of a Model Isoquinolone

This protocol details the synthesis of a representative 3-phenylisoquinolin-1(2H)-one.

Step 1: Sonogashira Coupling

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

-

Solvent and Base: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 3.0 mmol, 3.0 equiv.). Stir the resulting suspension for 10 minutes at room temperature. The amine base is critical as it scavenges the HI produced and facilitates the formation of the copper acetylide.[3][4]

-

Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 2-4 hours).

Step 2: Deprotection and Cyclization

-

Work-up (Isolation of Intermediate - Optional but Recommended): Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, tert-butyl (4-(phenylethynyl)benzyl)carbamate, can be purified by column chromatography or used directly in the next step.

-

Cyclization: Dissolve the crude intermediate in dichloromethane (DCM, 10 mL). Add trifluoroacetic acid (TFA, 10 mmol, 10 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC analysis indicates complete conversion.

-

Final Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the product with DCM (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate eluent) to yield the 3-phenylisoquinolin-1(2H)-one.

| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |

| PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25 | 85-95 (Coupling) |

| Pd(PPh₃)₄ / CuI | DiPEA | DMF | 25 | 80-90 (Coupling) |

| Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 80 | 75-88 (Coupling) |

Table 1: Representative conditions for the Sonogashira coupling step. Yields are for the isolated coupled intermediate.

Synthesis of Isoindolinones via Carbonylative Strategies

Isoindolinones are another privileged heterocyclic core in medicinal chemistry.[3] A highly effective strategy for their synthesis from this compound involves a palladium-catalyzed carbonylative reaction. This approach cleverly constructs the lactam ring by inserting a carbonyl group (CO) between the aryl and benzylic positions.

Mechanistic Rationale

While traditional methods may use hazardous carbon monoxide gas, modern protocols employ CO surrogates like benzene-1,3,5-triyl triformate (TFBen) or proceed via isocyanide insertion.[3][5] A plausible pathway involves:

-

Oxidative Addition: Pd(0) inserts into the C-I bond of the precursor.

-

CO Insertion: A carbonyl group inserts into the Aryl-Pd bond.

-

Intramolecular Amination: The Boc-protected nitrogen, often after deprotection or under thermal conditions that facilitate cyclization, displaces the palladium complex in a reductive elimination step to form the five-membered lactam ring.

Representative Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization

This protocol is adapted from methodologies involving the carbonylation of benzylamine derivatives.[3][4]

-

Reaction Setup: In a pressure-rated vial, combine this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.06 mmol, 6 mol%).

-

Reagents and Solvent: Add a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) and a CO source. For a gas-based reaction, the vial is flushed with CO and maintained under a CO atmosphere (balloon or pressure reactor). Add an anhydrous, high-boiling solvent like dioxane or toluene (5 mL).

-

Execution: Seal the vial tightly and heat the reaction mixture to 80-120 °C. The higher temperature is often necessary to promote both the catalytic cycle and the intramolecular cyclization, which may involve thermal Boc deprotection.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford the N-Boc-isoindolinone product. The Boc group can be subsequently removed under standard acidic conditions (TFA/DCM) if the N-unsubstituted isoindolinone is desired.

Alternative Pathways: Suzuki and Heck Reactions

While the Sonogashira coupling is highly effective, other cross-coupling reactions open doors to different classes of heterocycles.

-

Suzuki-Miyaura Coupling: Coupling with a boronic acid derivative, such as 2-formylphenylboronic acid, installs an aldehyde ortho to the newly formed C-C bond. After Boc deprotection, the liberated amine can undergo intramolecular reductive amination or condensation to form fused heterocyclic systems.[6]

-

Heck Reaction: An intramolecular Heck reaction is a powerful tool for forming rings. A synthetic sequence could involve first N-alkylation of the carbamate (after deprotection) with an allyl or vinyl-containing halide. The resulting intermediate, still containing the aryl iodide, can then undergo an intramolecular Heck cyclization to form various nitrogen-containing ring systems.

Conclusion

This compound stands as a testament to the power of strategic precursor design in modern organic synthesis. The predictable and high-yielding reactivity of its aryl iodide handle in palladium-catalyzed cross-coupling, combined with the conditional lability of its Boc-protected amine, provides a robust and modular platform for the construction of diverse and complex N-heterocycles. The protocols and strategies outlined in this guide demonstrate its proven utility in synthesizing valuable isoquinolone and isoindolinone cores, offering researchers a reliable and adaptable tool for accelerating discovery in medicinal chemistry and beyond.

References

-

Fu, L.-Y., Ying, J., Qi, X., Peng, J.-B., & Wu, X.-F. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(2), 1238–1246. [Link]

-

Gyan-IITG. (n.d.). tert-Butyl Nitrite Mediated Domino Synthesis of N-Heterocycles via C-H Bond Functionalization. Retrieved from [Link]

-

Chernyak, D., Gevorgyan, V. (2010). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. Angewandte Chemie International Edition, 49(13), 2349-2352. [Link]

-

Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

-

Savela, R., Méndez-Gálvez, C., & Leino, R. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry – A European Journal, 27(19), 5344-5378. [Link]

-

Padwa, A. (2005). The Domino Way to Heterocycles. The Journal of Organic Chemistry, 70(17), 6463-6475. [Link]

-

Savela, R., Méndez-Gálvez, C., & Leino, R. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(19). [Link]

-

Favalli, N., Bassi, G., Bianchi, D., Scheuermann, J., & Neri, D. (2021). Large screening of DNA-compatible reaction conditions for Suzuki and Sonogashira cross-coupling reactions and for reverse amide bond formation. Bioorganic & Medicinal Chemistry, 41, 116206. [Link]

-

Singh, M. S., & Singh, A. K. (2020). Ultrasound assisted Cu-catalyzed decarbonylative Sonogashira coupling-cyclization strategy: Synthesis and evaluation of 3-heteroarylmethylene isoindolin-1-ones against SIRT1. Bioorganic Chemistry, 94, 103405. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. Retrieved from [Link]

-

Wang, D.-H., Hao, X.-S., Wu, D.-F., & Yu, J.-Q. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Organic Letters, 8(15), 3387–3390. [Link]

-

Nishino, T., Nishikawa, T., Kajino, T., & Isobe, M. (2013). Kinetic study of the 7-endo selective radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides: kinetic investigation of the cyclization and 1,7-hydrogen transfer of aromatic radicals. The Journal of Organic Chemistry, 78(8), 3961–3971. [Link]

-

Seton Hall University. (n.d.). A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. Retrieved from [Link]

-

Sharma, G., & Kumar, R. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of tert-Butyl 4-iodobenzylcarbamate (melting point, boiling point)

Introduction